1,3-Bis(2,2,2-trifluoroethyl)urea 1,3-Bis(2,2,2-trifluoroethyl)urea
Brand Name: Vulcanchem
CAS No.: 406-11-1
VCID: VC14455768
InChI: InChI=1S/C5H6F6N2O/c6-4(7,8)1-12-3(14)13-2-5(9,10)11/h1-2H2,(H2,12,13,14)
SMILES:
Molecular Formula: C5H6F6N2O
Molecular Weight: 224.10 g/mol

1,3-Bis(2,2,2-trifluoroethyl)urea

CAS No.: 406-11-1

Cat. No.: VC14455768

Molecular Formula: C5H6F6N2O

Molecular Weight: 224.10 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(2,2,2-trifluoroethyl)urea - 406-11-1

Specification

CAS No. 406-11-1
Molecular Formula C5H6F6N2O
Molecular Weight 224.10 g/mol
IUPAC Name 1,3-bis(2,2,2-trifluoroethyl)urea
Standard InChI InChI=1S/C5H6F6N2O/c6-4(7,8)1-12-3(14)13-2-5(9,10)11/h1-2H2,(H2,12,13,14)
Standard InChI Key NLTKGUVQZXMRSZ-UHFFFAOYSA-N
Canonical SMILES C(C(F)(F)F)NC(=O)NCC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

1,3-Bis(2,2,2-trifluoroethyl)urea consists of a urea core (NH2CONH2\text{NH}_2\text{CONH}_2) where both amino groups are substituted with 2,2,2-trifluoroethyl moieties. The IUPAC name reflects this substitution pattern, while alternative names include N,NN,N'-bis(2,2,2-trifluoroethyl)urea and N,NN,N'-bis-trifluoroethylurea . The trifluoroethyl groups impart significant electronegativity, influencing the compound’s solubility, stability, and reactivity.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H6F6N2O\text{C}_5\text{H}_6\text{F}_6\text{N}_2\text{O}
Molecular Weight224.104 g/mol
Density1.412g/cm31.412 \, \text{g/cm}^3
Boiling Point210.7C210.7^\circ\text{C}
Flash Point81.2C81.2^\circ\text{C}
Vapor Pressure0.19mmHg0.19 \, \text{mmHg} at 25C25^\circ\text{C}
Refractive Index1.341

Synthesis and Industrial Production

Historical Synthesis Routes

Early synthetic methods for 1,3-bis(2,2,2-trifluoroethyl)urea were documented in mid-20th-century patents. For example, Minnesota Mining and Manufacturing Co. (3M) disclosed a route involving the reaction of urea with 2,2,2-trifluoroethyl halides under alkaline conditions . Similarly, American Cyanamid Co. patented a process using trifluoroethyl isocyanate as a precursor, which reacts with amines to form urea derivatives .

Modern Optimization

Recent advancements by Palomo et al. (2001) demonstrated a high-yield synthesis via the reaction of bis(2,2,2-trifluoroethyl) carbonate with ammonia or primary amines. This method, conducted in dichloromethane at 0C0^\circ\text{C}, achieved yields exceeding 85% and minimized side reactions . Key steps include:

  • Carbonate Activation: Bis(2,2,2-trifluoroethyl) carbonate reacts with ammonia to form an intermediate carbamate.

  • Urea Formation: Nucleophilic attack by a second ammonia molecule yields the final urea product .

Reaction Scheme:

(CF3CH2O)2CO+2NH3NH2CONH2(CF3CH2)2+2H2O\text{(CF}_3\text{CH}_2\text{O)}_2\text{CO} + 2 \, \text{NH}_3 \rightarrow \text{NH}_2\text{CONH}_2(\text{CF}_3\text{CH}_2\text{)}_2 + 2 \, \text{H}_2\text{O}

Reactivity and Functional Transformations

Electrophilic Substitution

The electron-withdrawing trifluoroethyl groups render the urea’s nitrogen atoms less nucleophilic, directing reactivity toward electrophilic substitution. For instance, nitrosation with sodium nitrite in acidic media produces 1-nitroso-1,3-bis(2,2,2-trifluoroethyl)urea, a precursor for diazonium salts.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 190C190^\circ\text{C}, with primary degradation products including CO2\text{CO}_2, NH3\text{NH}_3, and trifluoroethyl radicals . This stability enables its use in high-temperature polymer formulations.

Applications in Research and Industry

Pharmaceutical Intermediate

Johnston et al. (1963) explored its utility as a prodrug moiety, leveraging the trifluoroethyl groups to enhance blood-brain barrier penetration . Derivatives have shown promise in anticonvulsant and antitumor assays, though clinical data remain limited.

Materials Science

Incorporation into polyurea elastomers improves thermal resistance and chemical inertness. Patents by 3M highlight its role in coatings for aerospace components, where low vapor pressure and high dielectric strength are critical .

Future Directions and Research Gaps

Despite its synthetic utility, gaps persist in understanding the compound’s environmental fate and chronic toxicity. Further studies could explore:

  • Biodegradation Pathways: Assessing persistence in aquatic systems.

  • Catalytic Applications: As a ligand in transition-metal catalysis.

  • Drug Delivery Systems: Exploiting fluorophilic interactions for targeted therapies.

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